Potassium p-Tolyl Sulfate

Description

Historical Context and Emergence in Bioanalytical Chemistry

The scientific journey of Potassium p-tolyl sulfate (B86663) began with investigations into metabolic byproducts and uremic toxins within biological systems. It was first recognized as a notable component of urinary myelin basic protein-like material, which marked its initial entry into the field of biological research. Early studies concentrated on its identity as a metabolic product resulting from the secondary metabolism of p-cresol (B1678582), thereby laying the groundwork for understanding its biochemical origins. chemicalbook.com

A pivotal moment in its history was the advancement of analytical techniques that enabled its precise detection and quantification. The development and application of high-performance liquid chromatography (HPLC) methods were instrumental in isolating and studying the compound. lgcstandards.com The commercial availability of high-purity standards, often exceeding 95%, further facilitated research. lgcstandards.com Its identification as a uremic toxin derived from the gut microbiota's metabolism of the aromatic amino acids tyrosine and phenylalanine was a significant breakthrough. sigmaaldrich.comsigmaaldrich.com This discovery elevated its status from a mere metabolic waste product to a compound of substantial interest, particularly in nephrology. biocrates.com Research institutions began to recognize it as a prototype protein-bound uremic toxin, spurring extensive investigation into its physiological and pathological effects. bioscience.co.uk

Nomenclature and Chemical Equivalency in Academic Discourse: Potassium p-Tolyl Sulfate, p-Cresyl Sulfate Potassium, and Related Synonyms

In scientific literature and chemical databases, this compound is referred to by a variety of names. This interchangeability is crucial for researchers to recognize when conducting literature reviews and database searches. The compound is chemically the potassium salt of the sulfate ester of p-cresol.

The most common synonyms and equivalent names include:

p-Tolyl Sulfate Potassium Salt cymitquimica.comscbt.comsigmaaldrich.com

p-Cresyl Sulfate Potassium cymitquimica.com

Potassium p-Cresyl Sulfate cymitquimica.com

4-Cresyl sulfate caymanchem.combiomol.com

para-Cresol sulfate caymanchem.combiomol.com

p-Methylphenyl potassium sulfate cymitquimica.comscbt.comsigmaaldrich.com

Sulfuric Acid p-Tolyl Ester Potassium Salt cymitquimica.com

Sulfuric acid, mono(4-methylphenyl) ester, monopotassium salt caymanchem.com

These names all refer to the same chemical entity, with the CAS Number 91978-69-7. bioscience.co.ukscbt.comsigmaaldrich.comcaymanchem.com The use of "p-cresyl sulfate" (pCS) is particularly prevalent in biomedical and clinical research, often when discussing its role as a uremic toxin. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7KO4S | bioscience.co.ukscbt.comsigmaaldrich.com |

| Molecular Weight | 226.29 g/mol | bioscience.co.ukscbt.comsigmaaldrich.com |

| CAS Number | 91978-69-7 | bioscience.co.ukscbt.comsigmaaldrich.com |

| Appearance | Solid, White to off-white powder | cymitquimica.commedchemexpress.comsigmaaldrich.com |

| Purity | ≥95% (Commercially available) | lgcstandards.comsigmaaldrich.comsigmaaldrich.com |

Significance as a Biomolecule in Physiological and Pathological Systems

This compound, more commonly known in this context as p-cresyl sulfate (pCS), is a gut microbiota-derived metabolite with profound implications for human health. sigmaaldrich.comsigmaaldrich.com It is formed from the fermentation of the amino acids tyrosine and phenylalanine by intestinal bacteria, which produces p-cresol. nih.govplos.orgoup.com The liver and gut mucosa then sulfate the majority of p-cresol into p-cresyl sulfate. biocrates.comnih.govmdpi.com

Under normal physiological conditions, p-cresyl sulfate is efficiently cleared by the kidneys through tubular secretion. biocrates.complos.org However, in pathological states, particularly in chronic kidney disease (CKD), its accumulation in the blood marks it as a significant uremic toxin. biocrates.commetabolon.com Due to its strong binding to plasma proteins like albumin, it is not effectively removed by conventional dialysis, which complicates the management of CKD. biocrates.complos.orgmetabolon.com

The accumulation of p-cresyl sulfate is linked to a range of detrimental effects. Research has identified it as a key player in the progression of CKD and associated cardiovascular disease (CVD). plos.orgnih.govahajournals.org Elevated levels of p-cresyl sulfate are associated with increased all-cause mortality and a higher risk of cardiovascular events in patients with CKD. plos.orgahajournals.orgnih.govarchivesofmedicalscience.com Mechanistically, p-cresyl sulfate is believed to induce oxidative stress and inflammation in vascular cells, contributing to endothelial dysfunction and the development of atherosclerosis. biocrates.comcaymanchem.comnih.gov It has been shown to cause damage to vascular endothelial and smooth muscle cells and can aggravate cardiac dysfunction. nih.govahajournals.org Furthermore, it has been implicated in promoting renal fibrosis by causing damage to tubular cells. biocrates.com Beyond nephrology, elevated levels of p-cresyl sulfate have also been noted in patients with progressive multiple sclerosis, suggesting its potential role as a biomarker in other conditions. sigmaaldrich.comsigmaaldrich.com

| Condition | Total pCS Concentration (mg/L) | Source |

|---|---|---|

| Healthy Individuals | 2.8 ± 1.7 to 6.6 ± 3.7 | nih.gov |

| End-Stage Kidney Disease (ESKD) | 21.8 ± 12.4 to 106.9 ± 44.6 | nih.gov |

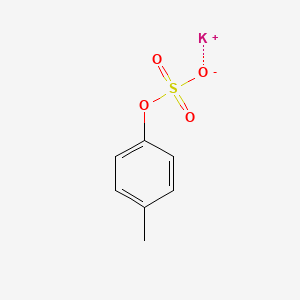

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(4-methylphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSFIPMTBJHYFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91978-69-7 | |

| Record name | potassium 4-methylphenyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Organic Chemistry of Aryl Sulfates

Advanced Synthetic Methodologies for Potassium p-Tolyl Sulfate (B86663) and Analogues

The synthesis of potassium p-tolyl sulfate has evolved from classical methods to more advanced and sustainable approaches, aiming for higher efficiency, purity, and milder reaction conditions.

Traditionally, this compound is synthesized by the sulfonation of p-cresol (B1678582) with concentrated sulfuric acid, followed by neutralization with potassium hydroxide. This method, while straightforward, often requires harsh conditions and can lead to side products like p-tolyl disulfate if the temperature is not strictly controlled.

Modern synthetic chemistry offers more sophisticated and milder alternatives for the formation of aryl sulfate esters.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry : A prominent modern method is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govnih.gov This "click chemistry" approach involves the reaction of a phenol (B47542) with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfate (B1228806). grantome.com This intermediate can then be converted to the desired aryl sulfate. A general approach involves the reaction between aryl fluorosulfates and silylated hydroxyl groups to form sulfate diesters, which can then be selectively deprotected. nih.govnih.gov The efficiency of this method is enhanced by optimizing the electronic properties of the aryl fluorosulfates. nih.gov The SuFEx methodology has been successfully applied in the solid-phase synthesis of compound arrays, highlighting its robustness and versatility. chemrxiv.orgacs.org

Use of Protecting Groups : Another advanced strategy involves the use of protecting groups to temporarily mask the sulfate moiety, allowing for other chemical transformations. The 2,2,2-trichloroethyl (TCE) group has been employed as a protecting group for aryl sulfates. researchgate.net Phenols are reacted with 2,2,2-trichloroethyl chlorosulfate (B8482658) to produce TCE-protected aryl sulfate diesters in high yields. These protecting groups can be removed under neutral conditions, for instance, using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) or zinc (Zn) with ammonium formate, to yield the aryl sulfate monoester. researchgate.net This method has proven effective for synthesizing complex molecules like estrone (B1671321) sulfate derivatives. researchgate.net

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing this compound. These approaches aim to reduce hazardous waste, lower energy consumption, and utilize renewable resources.

Biocatalytic Synthesis : Enzymatic routes offer a highly selective and mild alternative to traditional chemical synthesis. Arylsulfotransferases (ASTs) are enzymes that catalyze the transfer of a sulfate group to a phenolic acceptor. researchgate.net

ASTs from bacteria like Clostridium innocuum and Desulfitobacterium hafniense can sulfate a wide range of phenolic compounds using an aryl sulfate, such as p-nitrophenyl sulfate, as the sulfate donor, avoiding the need for the expensive and less stable cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.netnih.govnih.gov These enzymes show broad substrate specificity and can produce high yields of sulfated products under mild reaction conditions. nih.gov

Laccase enzymes from Trametes versicolor have also been shown to mediate regioselective sulfonation under mild conditions (pH 5, 30°C), offering high yields (around 80%) and eliminating the need for corrosive acids.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. frontiersin.orgrsc.orgscispace.com

For the synthesis of this compound, microwave-assisted methods can significantly reduce the reaction time to as little as 20 minutes, compared to several hours for conventional heating. This rapid heating also leads to greater energy efficiency, with reports of up to 50% lower power consumption.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reagents/Conditions | Advantages | Disadvantages | Yield (%) | Ref |

|---|---|---|---|---|---|

| Classical Sulfonation | p-Cresol, H₂SO₄, KOH | Simple, well-established | Harsh conditions, byproduct formation | 90-95 | |

| SuFEx Chemistry | Phenols, SO₂F₂, silylated alcohols | Mild conditions, high functional group tolerance | Multi-step process | High | nih.govnih.gov |

| Biocatalysis (Laccase) | p-Cresol, Laccase enzyme | Mild conditions, high selectivity, no corrosive acids | Enzyme cost and stability | ~80 | |

| Microwave-Assisted | p-Cresol, H₂SO₄, microwave irradiation | Rapid reaction time, energy efficient | Requires specialized equipment | 85-90 |

Modern Approaches to Sulfate Ester Formation

Reaction Kinetics and Mechanistic Pathways in Sulfate Transfer Processes

Understanding the kinetics and mechanisms of reactions involving aryl sulfates is crucial for controlling their synthesis and predicting their behavior in various chemical and biological systems.

Sulfate esters can undergo nucleophilic substitution reactions, where a nucleophile attacks the electrophilic sulfur atom or, in some cases, an aromatic carbon. The reaction pathway is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

Attack at Sulfur : The hydrolysis of monoalkyl sulfates, and by extension aryl sulfates, can proceed through nucleophilic attack at the sulfur center. pnas.org The reaction of amines with p-nitrophenyl sulfate, an analogue of p-tolyl sulfate, can occur via attack on the sulfur atom, leading to S-O bond fission and the formation of an amine sulfamate. usu.edu The rate of this reaction follows second-order kinetics. usu.edu

Leaving Group Assistance : The reactivity of sulfonate esters in nucleophilic substitution can be significantly enhanced by modifying the leaving group. Arylsulfonate-based nucleophile assisting leaving groups (NALG) have been designed with cation-chelating moieties (e.g., crown ethers) in the ortho position of the aryl ring. nih.gov These groups attract the metal cation of a nucleophilic salt, localizing the nucleophile near the reaction center and increasing the reaction rate by lowering the entropic barrier. nih.gov Such systems have shown substantial rate enhancements and selectivity for specific metal halide salts. nih.gov

Substituent Effects : The electronic properties of substituents on the aromatic ring influence the reactivity of the aryl sulfate. In studies of p-tolyl-substituted phenyliodonium (B1259483) bromides, the position of substituents affects which aromatic ring is preferentially attacked by a nucleophile. oup.com This principle also applies to aryl sulfates, where electron-withdrawing groups on the aryl ring make the sulfur atom more electrophilic and can facilitate nucleophilic attack.

While the sulfate group in this compound is in its highest oxidation state (+6) and generally stable to further oxidation, related sulfur compounds, particularly precursors and analogues with sulfur in lower oxidation states, are susceptible to oxidative transformations. These reactions are important for both synthesis and understanding degradation pathways.

Oxidation of Sulfides and Sulfilimines : The precursor to p-tolyl sulfone, methyl p-tolyl sulfide, can be oxidized to form methyl p-tolyl sulfoxide (B87167) and subsequently methyl p-tolyl sulfone. orgsyn.orgorgsyn.org Similarly, S,S-diaryl-N-(p-tolylsulfonyl)sulfilimines can be selectively oxidized to the corresponding sulfoximines using reagents like potassium hyperoxide in the presence of organic halides. oup.com These transformations highlight the reactivity of the sulfur atom at lower oxidation states.

Electrochemical Oxidation : Modern electrochemical methods provide an environmentally friendly way to form sulfonate esters. rsc.org This process can involve the anodic oxidation of inorganic sulfites (acting as SO₂ surrogates) in the presence of alcohols to generate alkoxysulfonyl radicals. These radicals can then be trapped by alkenes to produce a variety of sulfonate esters. rsc.org

Direct Oxidative Esterification : Methods have been developed for the direct oxidative esterification of thiols (the thiol analogue of p-cresol is p-thiocresol) with phenols. semanticscholar.org This transformation can be achieved using systems like hydrogen peroxide with a catalyst, proceeding through a likely sulfonyl chloride intermediate to form the aryl sulfonic ester. semanticscholar.org

Table 2: Key Oxidative Transformations of Related Sulfur Compounds

| Substrate | Oxidizing Agent/Method | Product | Significance | Ref |

|---|---|---|---|---|

| Methyl p-tolyl sulfide | Hydrogen peroxide, RuO₄ | Methyl p-tolyl sulfoxide/sulfone | Synthesis of related sulfones | orgsyn.orgorgsyn.org |

| S,S-Diphenyl-N-(p-tolylsulfonyl)sulfilimine | KO₂ / 18-crown-6 | S,S-Diphenyl-N-(p-tolylsulfonyl)sulfoximine | Selective oxidation of tricoordinate sulfur | oup.com |

| Thiols and Phenols | H₂O₂ / Catalytic System | Aryl sulfonic esters | Direct synthesis from thiol precursors | semanticscholar.org |

| Inorganic Sulfites and Alcohols | Electrochemical Anodic Oxidation | Alkoxysulfonyl radicals / Sulfonate esters | Green synthesis of sulfonate esters | rsc.org |

Nucleophilic Reactivity in Sulfate Ester Reactions

Derivatization Strategies for Functional Probes and Isotopic Labeling

The derivatization of aryl sulfates is a key strategy for creating functional molecules for biochemical research, including molecular probes and isotopically labeled standards for metabolic studies.

Functional Probes : The aryl sulfate motif is useful for designing chemical probes. Aryl fluorosulfates, which are precursors in SuFEx chemistry, have been used to create probes for protein labeling. acs.org These probes can react selectively with amino acid residues like tyrosine and lysine (B10760008) within specific protein microenvironments. acs.org

A notable application is the development of self-immolating linkers. The Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker is a diaryl sulfate structure where one aryl group is the payload (e.g., a drug or dye) and the other is a triggerable, self-immolative unit. sci-hub.se Upon a specific chemical or biological trigger, the linker cleaves via intramolecular cyclization, releasing the payload molecule. sci-hub.se

Fluorogenic probes containing an aryl fluorosulfate group have been designed to bind selectively to proteins like transthyretin, becoming fluorescent only upon binding, which allows for imaging in living cells. nih.gov

Isotopic Labeling : Isotopically labeled standards are essential for quantitative analysis in metabolomics and pharmacokinetic studies. acs.orgresearchgate.net

Deuterium-labeled this compound (e.g., p-tolyl-d₇ sulfate) is commercially available and used as an internal standard in mass spectrometry-based clinical and metabolic research. isotope.com The synthesis of such compounds can involve using labeled precursors, such as deuterated toluene, in the synthetic route. researchgate.net

While direct labeling of this compound with radioactive isotopes is less common, strategies for labeling related aryl sulfates have been developed. This includes methods for synthesizing ¹⁸F-labeled aryl fluorosulfates for use in Positron Emission Tomography (PET). grantome.com These methods often involve a rapid fluoride exchange reaction on a suitable precursor.

Metabolic labeling studies can also utilize [³⁵S]sulfate to track the post-translational modification of proteins with sulfate groups, a process analogous to the formation of p-tolyl sulfate from p-cresol in vivo. nih.gov

Synthesis and Applications of Deuterated this compound in Mechanistic Studies

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in mechanistic organic chemistry. cymitquimica.comscielo.org.mx The use of deuterium-labeled molecules, such as deuterated this compound, allows researchers to trace the pathways of chemical reactions and elucidate the structures of molecules with greater precision. cymitquimica.comacs.org This is because the difference in mass between hydrogen and deuterium can be readily detected by techniques like mass spectrometry and infrared spectroscopy. scielo.org.mx

The synthesis of deuterated this compound, specifically p-tolyl sulfate-d₇ potassium salt, provides a crucial isotopically labeled analogue of this compound. cymitquimica.com This deuterated variant is instrumental in a range of scientific applications, particularly in quantitative metabolomics and in studies investigating chemical reaction pathways. acs.org

A common synthetic route to this compound involves the sulfonation of p-cresol, followed by neutralization with potassium hydroxide. For the deuterated analogue, a similar principle would apply, starting with a deuterated version of p-cresol. The resulting p-tolyl sulfate-d₇ potassium salt is a stable, isotopically labeled compound that can be used as a reference standard in various analytical tests.

In mechanistic studies, the primary utility of deuterated compounds lies in the kinetic isotope effect (KIE). acs.org By comparing the rate of a reaction with a deuterated substrate to the rate with a non-deuterated substrate, chemists can gain insights into the rate-determining step of the reaction mechanism. Furthermore, deuterated compounds serve as essential internal standards in mass spectrometry, helping to correct for variations during sample preparation and analysis. scielo.org.mx

The specific applications of p-tolyl sulfate-d₇ potassium salt include its use in high-performance liquid chromatography (HPLC), mass spectrometry studies, and research into bacterial fermentation pathways. The deuterated label allows for precise tracking of the molecule and its metabolites, providing clear data on its metabolic fate and the dynamics of the biological or chemical systems under investigation.

Below is a table summarizing the key properties and applications of deuterated this compound.

| Property | Value/Description |

| Compound Name | p-Tolyl Sulfate-d₇ Potassium Salt |

| Synonyms | Potassium 4-(d3)methyl-(2,3,5,6-d4)phenyl sulfate, this compound (deuterated) |

| Molecular Formula | C₇D₇KO₄S |

| CAS Number (Labeled) | 2469278-96-2 |

| Molecular Weight | 233.33 |

| Chemical Purity | Typically ≥95% |

| Primary Applications | Mechanistic studies, Quantitative metabolomics, Internal standard for mass spectrometry |

Data compiled from multiple sources. isotope.comisotope.com

The investigation of chemical reaction pathways heavily relies on the use of such deuterated compounds. acs.org By incorporating a deuterated version of a molecule like this compound into a reaction, scientists can follow the deuterium atoms through the reaction sequence, helping to confirm or refute proposed mechanisms. This is particularly useful in complex multi-step reactions or in understanding enzymatic processes where the breaking of a carbon-hydrogen bond is a key step.

Advanced Analytical and Spectroscopic Characterization Techniques in Potassium P Tolyl Sulfate Research

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatography is fundamental to the study of potassium p-tolyl sulfate (B86663), enabling its separation from complex mixtures for subsequent analysis or use as a reference standard. These methods are crucial for ensuring the purity of the compound, which is essential for accurate research findings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity validation of potassium p-tolyl sulfate. Commercial preparations of the compound are routinely assayed by HPLC to confirm purity, often exceeding 98%. vwr.comvwr.com The method's high resolution makes it ideal for separating the target compound from synthesis precursors, byproducts, and other contaminants.

In a typical application for purity validation, a reversed-phase column, such as a C18 column, is employed. Detection is commonly achieved using a UV detector, leveraging the aromatic ring's ability to absorb ultraviolet light at a specific wavelength. This approach provides a reliable and quantitative measure of the compound's purity, which is critical when it is used as a reference standard in other analytical procedures.

Table 1: HPLC Parameters for Purity Assessment of this compound

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Application | Purity validation and quantitative analysis. |

| Typical Column | Reversed-phase C18. |

| Detection | UV detection. |

| Purity Standard | Commercial standards often specify a purity of ≥98.0% or ≥95% by HPLC. vwr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive variant, tandem mass spectrometry (LC-MS/MS), are indispensable tools for the definitive identification and quantification of this compound in complex biological samples. rsc.org This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. shimadzu.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC, coupled with MS/MS has been successfully used to measure microbial co-metabolites, including 4-cresyl sulphate (the anionic form of this compound), in human urine. researchgate.net Such methods often utilize electrospray ionization (ESI) in both positive and negative modes to ensure comprehensive detection. researchgate.net For quantitative analysis, a technique called multiple reaction monitoring (MRM) is employed, which provides exceptional specificity by monitoring a particular fragmentation of the parent ion. researchgate.net The use of stable isotope-labeled internal standards, such as deuterium-labeled p-cresol (B1678582) sulfate, is critical for achieving accurate quantification by correcting for matrix effects and variations in instrument response. isotope.com

Table 2: UPLC-MS/MS Method for Analysis of Microbial Co-metabolites

| Parameter | Description |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). researchgate.net |

| Application | High-throughput quantitative analysis in biological matrices (e.g., urine). researchgate.net |

| Ionization | Electrospray Ionization (ESI), often in both positive and negative modes. researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. researchgate.net |

| Internal Standard | Stable isotope-labeled standards (e.g., deuterated compounds) are used for accuracy. isotope.com |

High-Performance Liquid Chromatography (HPLC) Applications for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive elucidation of the molecular structure of this compound. researchgate.net While techniques like LC-MS can confirm molecular weight, NMR provides detailed information about the atomic arrangement and connectivity within the molecule, confirming the positions of the methyl group and the sulfate ester on the benzene (B151609) ring.

Predicted ¹H NMR and ¹³C NMR spectra are available in chemical databases and serve as a reference for experimental verification. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the tolyl group and the methyl protons. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. This level of structural detail is crucial for unequivocally identifying the compound and distinguishing it from its isomers.

Table 3: Predicted NMR Data for p-Cresol sulfate (Anion of this compound)

| Spectrum Type | Description |

| ¹H NMR | Predicted spectrum (1D, 100 MHz, D₂O) shows signals corresponding to the methyl and aromatic protons. |

| ¹³C NMR | Predicted spectrum (1D, 100 MHz, D₂O) shows signals for the different carbon environments in the molecule. |

Mass Spectrometry (MS) in Metabolomics and Isotopic Tracing Studies Utilizing this compound

Mass spectrometry is the central analytical platform for metabolomics, the large-scale study of small molecules within a biological system. nih.gov In this context, MS is used to measure the abundance of metabolites like p-cresol sulfate (the biologically active anion of this compound) to uncover their association with health and disease. nih.govbiocrates.com Metabolomic studies have identified p-cresol sulfate as a key gut microbial metabolite altered in various conditions. biocrates.combiorxiv.org

Isotope tracing is a powerful extension of metabolomics where stable isotopes (e.g., ¹³C or ²H) are used to track the metabolic fate of compounds. nih.gov In research involving this compound, stable isotope-labeled versions, such as p-cresol sulfate-d₇ potassium salt, serve as ideal internal standards for accurate quantification in MS-based methods. isotope.com These tracers allow researchers to differentiate between the endogenously produced metabolite and an externally administered dose, enabling precise studies of its absorption, distribution, metabolism, and excretion (ADME). This approach is fundamental to understanding the compound's metabolic pathways and its impact on biological systems. nih.govnih.gov

Biological and Pathophysiological Roles of Potassium P Tolyl Sulfate

Potassium p-Tolyl Sulfate (B86663) as a Gut Microbiota-Derived Metabolite

The origin of potassium p-tolyl sulfate is a multi-step process that begins in the gut with the microbial metabolism of dietary proteins.

This compound is not directly produced by gut bacteria. Instead, its precursor, p-cresol (B1678582), is formed from the aromatic amino acids tyrosine and phenylalanine. researchgate.netmdpi.com This process involves several enzymatic reactions carried out by intestinal bacteria. researchgate.net

The metabolic conversion can be summarized as follows:

From Tyrosine: The amino acid L-tyrosine, sourced from dietary protein, can be converted into 4-hydroxyphenylpyruvate. researchgate.net This intermediate is then transformed into 4-hydroxyphenylacetate, which is subsequently decarboxylated by the enzyme p-hydroxyphenylacetate decarboxylase to form p-cresol. researchgate.net

From Phenylalanine: Phenylalanine can be converted to tyrosine through a hydroxylation reaction, thereby entering the same pathway. researchgate.netdavuniversity.org This conversion can be performed by both bacteria and liver cells. researchgate.net

Once p-cresol is formed in the gut, it is absorbed into the bloodstream and transported to the liver. In the liver and gut mucosa, it undergoes conjugation, primarily through sulfation by aryl sulfotransferases, to form p-cresyl sulfate. researchgate.net A smaller fraction may be metabolized into p-cresyl glucuronide. researchgate.netnih.gov The sulfated conjugate is then typically excreted by the kidneys.

Below is a table detailing the key enzymes involved in the formation of p-cresol from tyrosine and phenylalanine.

| Precursor | Intermediate | Product | Key Enzyme | Enzyme Commission (EC) Number |

| L-Tyrosine | 4-Hydroxyphenylpyruvate | p-Cresol | Tyrosine Transaminase / Aromatic-Amino-Acid Transaminase | EC 2.6.1.5 / EC 2.6.1.57 |

| 4-Hydroxyphenylpyruvate | 4-Hydroxyphenylacetate | p-Cresol | p-Hydroxyphenylpyruvate Oxidase | EC 1.2.3.13 |

| 4-Hydroxyphenylacetate | - | p-Cresol | p-Hydroxyphenylacetate Decarboxylase | EC 4.1.1.83 |

| Phenylalanine | Tyrosine | p-Cresol | Phenylalanine 4-Monooxygenase (Phenylalanine Hydroxylase) | EC 1.14.16.1 |

| p-Cresol | - | p-Cresyl Sulfate | Aryl Sulfotransferase | EC 2.8.2.1 |

This table is based on enzymatic pathways described in the literature. researchgate.net

The generation of p-cresol, the necessary precursor to this compound, is entirely dependent on the metabolic activity of the gut microbiota. researchgate.netmdpi.com Several families of intestinal bacteria have been identified as producers of phenolic compounds like p-cresol. mdpi.com These include bacteria from the families Bacteroidaceae, Clostridiaceae, and Enterobacteriaceae. Research has shown that dietary patterns, such as sodium and potassium intake, can be associated with changes in specific gut taxa that may influence the production of gut-derived metabolites. nih.gov The composition of the gut microbiome can therefore significantly influence the systemic levels of p-cresyl sulfate. mdpi.com

Metabolic Pathways of Formation from Aromatic Amino Acids (Tyrosine and Phenylalanine)

Mechanisms of Biological Activity and Cellular Signaling Perturbations

As a uremic toxin, this compound is not an inert metabolite. It actively participates in cellular processes, often leading to pathological changes through the disruption of key signaling pathways.

A primary mechanism of action for this compound is the activation of stress-activated protein kinase (SAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com These pathways are crucial regulators of cellular responses to stress, inflammation, and apoptosis (programmed cell death). biorxiv.org Research has demonstrated that exposure of cells to p-cresyl sulfate induces the rapid and sustained phosphorylation of JNK, a key step in its activation. medchemexpress.com This activation contributes to cellular dysfunction, such as that observed in osteoblasts. medchemexpress.com

The table below summarizes the signaling effects of this compound.

| Signaling Pathway | Specific Kinase | Effect | Reference |

| Mitogen-Activated Protein Kinase (MAPK) | JNK | Activation / Phosphorylation | medchemexpress.commedchemexpress.commedchemexpress.eu |

| Mitogen-Activated Protein Kinase (MAPK) | p38 | Activation / Phosphorylation | medchemexpress.commedchemexpress.commedchemexpress.eu |

This compound exhibits significant pro-inflammatory activity. medchemexpress.commedchemexpress.eumedchemexpress.com Its ability to activate the JNK and p38 MAPK pathways is closely linked to its role in inflammation, as these signaling cascades are central to the production of pro-inflammatory mediators. mdpi.com For example, activation of these pathways can lead to the expression of cytokines and chemokines, which are signaling proteins that mediate and regulate immunity and inflammation. jci.org In human umbilical vein endothelial cells (HUVEC), p-cresyl sulfate has been shown to up-regulate the mRNA levels and protein secretion of monocyte chemotactic protein-1 (MCP-1), a potent chemoattractant for monocytes and other immune cells. nih.gov This suggests a role in recruiting inflammatory cells to sites of vascular tissue, contributing to the inflammatory state seen in conditions like chronic kidney disease. nih.gov The compound's effects can be considered a form of immune modulation, where it stimulates specific inflammatory pathways. mdpi.comjci.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: JNK and p38 Signaling

Involvement in Chronic Diseases and Pathological States

The accumulation of this compound in the body is associated with several chronic diseases, most notably chronic kidney disease (CKD). sigmaaldrich.commdpi.comsigmaaldrich.com In patients with CKD, the kidneys' ability to excrete p-cresyl sulfate is diminished, leading to a progressive increase in its concentration in the blood. sigmaaldrich.commdpi.com Elevated levels of p-cresyl sulfate are linked to the progression of renal failure and increased cardiovascular mortality in CKD patients. mdpi.comnih.gov The toxin contributes to kidney damage by inducing apoptosis (cell death) and autophagy in renal tubular cells. Furthermore, its pro-oxidant properties cause vascular damage by increasing reactive oxygen species (ROS) production in vascular endothelial and smooth muscle cells, which is a contributing factor to the high incidence of cardiovascular disease in the CKD population. nih.gov

Beyond CKD, elevated levels of p-cresyl sulfate have also been identified as a biomarker in patients with progressive multiple sclerosis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Association with Chronic Kidney Disease (CKD) Progression

This compound is recognized as a key uremic toxin whose concentration in the blood increases as chronic kidney disease (CKD) progresses. scientificlabs.co.uk Due to impaired renal function, the body's ability to excrete this compound is diminished, leading to its accumulation. Research has established a significant correlation between elevated levels of p-tolyl sulfate and the decline of renal function, suggesting its active involvement in the pathophysiology of CKD. medchemexpress.com This accumulation is believed to contribute to further renal damage and the systemic complications associated with the disease. medchemexpress.com

Contributions to Insulin (B600854) Resistance in Chronic Kidney Disease Models

One of the significant systemic effects of this compound is its contribution to insulin resistance, a common complication in CKD patients. nih.govnih.gov Studies using animal models have demonstrated that administering p-tolyl sulfate to mice with normal kidney function can trigger insulin resistance. nih.govresearchgate.net This administration mimics some of the metabolic disturbances seen in CKD, including hyperglycemia, hypercholesterolemia, loss of fat mass, and the abnormal distribution of lipids in muscle and liver tissue. medchemexpress.comnih.govnih.govchemicalbook.com

The underlying mechanism appears to involve the direct activation of the ERK1/2 signaling pathway in skeletal muscle, which disrupts normal insulin signaling. nih.govresearchgate.net Furthermore, experiments on C2C12 myotubes (a mouse muscle cell line) have confirmed that exposure to p-tolyl sulfate at concentrations found in CKD patients impairs insulin-induced glucose uptake. nih.gov Notably, therapeutic strategies aimed at reducing the intestinal production of p-cresol, the precursor to p-tolyl sulfate, have shown promise. In a mouse model of CKD, treatment with a prebiotic agent successfully prevented the onset of insulin resistance and dyslipidemia by lowering serum levels of the toxin. nih.govresearchgate.net

| Experimental Model | Treatment | Key Findings | Reference(s) |

| Mice with normal kidney function | Intraperitoneal injection of p-cresyl sulfate (10 mg/kg) twice daily for 4 weeks | Induced insulin resistance, hyperglycemia, and hypercholesterolemia. | medchemexpress.comchemicalbook.commedchemexpress.com |

| C2C12 Myotubes | Exposure to p-cresyl sulfate | Caused insulin resistance through direct activation of the ERK1/2 pathway. | nih.govresearchgate.net |

| Subtotally nephrectomized mice (CKD model) | Treatment with arabino-xylo-oligosaccharide (a prebiotic) | Reduced serum p-cresyl sulfate and prevented insulin resistance and dyslipidemia. | nih.govresearchgate.net |

Impact on Bone Metabolism: Induction of Osteoblast Dysfunction

Emerging evidence indicates that this compound is detrimental to bone health, specifically by causing osteoblast dysfunction. medchemexpress.comnih.gov Osteoblasts are the cells responsible for bone formation, and their impairment can contribute to the bone abnormalities frequently observed in CKD. nih.gov

In laboratory studies, treating primary mouse osteoblasts with p-tolyl sulfate led to several adverse effects. At a concentration of 0.125 mM, it decreased cell viability by increasing DNA fragmentation and reducing cell proliferation. medchemexpress.comnih.gov This concentration was also sufficient to significantly lower the production of parathyroid hormone (PTH)-induced cyclic AMP (cAMP), a key signaling molecule in bone metabolism. nih.gov The toxic effects of p-tolyl sulfate on osteoblasts are mediated through the activation of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. medchemexpress.commedchemexpress.comnih.gov Inhibiting these pathways was shown to negate the damage induced by the toxin. nih.gov These findings suggest that the accumulation of p-tolyl sulfate in CKD patients may play a critical role in impairing bone metabolism. nih.gov

| Cell Type | Treatment Concentration | Observed Effects | Signaling Pathway Implicated | Reference(s) |

| Primary Mouse Osteoblasts | ≥ 0.125 mM | Decreased cell viability, increased DNA fragmentation, reduced cell proliferation, decreased PTH-induced cAMP production. | JNK and p38 MAPK | medchemexpress.comnih.gov |

| Primary Mouse Osteoblasts | ≥ 0.25 mM | Induced significant increase in intracellular reactive oxygen species (ROS). | Not specified | nih.gov |

Effects on Adipocyte Function: Inhibition of Adipogenesis and Increased Lipolysis

This compound also exerts significant effects on fat cells (adipocytes), influencing lipid metabolism. Research using 3T3-L1 cells, a common model for studying adipocytes, shows that p-tolyl sulfate at a concentration of 40 µg/mL inhibits adipogenesis (the formation of new fat cells) and lipogenesis (the synthesis of fats). medchemexpress.commedchemexpress.com Simultaneously, it increases lipolysis, which is the breakdown of stored triglycerides into fatty acids. medchemexpress.comnih.govmedchemexpress.com This dual action—preventing fat storage while promoting its breakdown—contributes to the loss of white adipose tissue and the ectopic redistribution of lipids to other organs like the liver and muscle, as observed in animal models of CKD treated with the toxin. nih.govnih.gov

Emerging Roles in Other Conditions: Insights from Multiple Sclerosis Research

Beyond its well-documented role in kidney disease, elevated levels of this compound have been identified in patients with other chronic conditions, notably progressive multiple sclerosis (MS). scientificlabs.co.uksigmaaldrich.com This finding has opened new avenues of research into the potential involvement of this gut-derived metabolite in the pathophysiology of neurodegenerative diseases. While the precise mechanisms are still under investigation, its presence suggests a possible link between gut microbiota imbalance, metabolic dysfunction, and the progression of MS. scientificlabs.co.uk

This compound as a Biomarker in Clinical Diagnostics and Prognostics

Given its strong association with disease states, this compound has emerged as a valuable biomarker for both diagnostics and prognostics. sigmaaldrich.com In the context of nephrology, its blood levels serve as a reliable indicator of CKD progression. scientificlabs.co.uk A significant increase in p-tolyl sulfate concentration directly correlates with a decline in kidney function.

Its utility as a biomarker extends to multiple sclerosis, where elevated levels are noted in patients with progressive forms of the disease. sigmaaldrich.comsigmaaldrich.com This suggests it could potentially be used to monitor disease activity or progression. The compound is also utilized as a stable isotope-labeled reference standard in pharmaceutical testing to ensure the accuracy of analytical methods like high-performance liquid chromatography (HPLC).

| Disease/Application | Role of this compound | Significance | Reference(s) |

| Chronic Kidney Disease (CKD) | Biomarker of progression | Levels increase as kidney function declines. | scientificlabs.co.uksigmaaldrich.com |

| Multiple Sclerosis (MS) | Potential biomarker of progression | Levels are elevated in patients with progressive MS. | scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Testing | Analytical Reference Standard | Used to ensure the reliability and accuracy of analytical methods. |

Experimental Models and Research Methodologies in Potassium P Tolyl Sulfate Studies

In Vitro Cellular Models for Pathway Analysis and Efficacy Assessment

In the study of Potassium p-Tolyl Sulfate (B86663), a uremic toxin that accumulates in the body with kidney dysfunction, in vitro cellular models are crucial for dissecting its molecular mechanisms of action and assessing its effects on cellular processes. medchemexpress.comsigmaaldrich.comsigmaaldrich.com These models allow for controlled experiments on specific cell types, providing insights into the pathways affected by this compound.

Cell Viability and Proliferation Assays in Response to Potassium p-Tolyl Sulfate

Cell viability and proliferation assays are fundamental tools to quantify the impact of this compound on cell health. nih.gov These assays measure cellular activities that are indicative of the number of living and dividing cells. nih.gov

One common approach involves the use of tetrazolium compounds like MTT, MTS, XTT, and WST-1. nih.gov These compounds are converted by metabolically active cells into a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells. Another method measures the reduction of resazurin, a blue dye, to the fluorescent resorufin (B1680543) by viable cells. The intensity of the fluorescent signal corresponds to the number of living cells. The ATP assay is another widely used method that quantifies the amount of adenosine (B11128) triphosphate (ATP), an energy molecule present in all metabolically active cells. Upon cell lysis, the released ATP reacts with a luciferase enzyme to produce light, and the luminescence is directly proportional to the number of viable cells. nih.gov

In studies involving this compound, primary osteoblastic cells have been utilized to assess its effects. Research has shown that exposure of these cells to this compound leads to a dose-dependent decrease in cell viability and proliferation after a 24-hour incubation period. medchemexpress.commedchemexpress.com

Table 1: Effect of this compound on Osteoblast Viability and Proliferation medchemexpress.commedchemexpress.com

| Concentration (mM) | Incubation Time (h) | Outcome |

| 0.05 | 24 | Decreased cell viability and proliferation |

| 0.125 | 24 | Decreased cell viability and proliferation |

| 0.25 | 24 | Decreased cell viability and proliferation |

| 0.5 | 24 | Decreased cell viability and proliferation |

DNA Fragmentation Analysis in Cellular Contexts

DNA fragmentation is a hallmark of apoptosis, or programmed cell death. Analysis of DNA fragmentation provides a method to assess whether a compound induces this cellular process. In the context of this compound research, increased DNA fragmentation has been observed in primary osteoblastic cells, indicating that the compound can trigger apoptosis in these cells. medchemexpress.com This finding, coupled with the observed decrease in cell proliferation, suggests that this compound has a detrimental effect on osteoblast health. medchemexpress.com

In Vivo Animal Models for Systemic Effects and Disease Progression Studies

To understand the systemic effects of this compound and its role in disease progression, researchers utilize in vivo animal models. These models allow for the study of complex physiological interactions that cannot be replicated in vitro.

Murine Models of Chronic Kidney Disease and Metabolic Dysfunction in this compound Research

Murine models, particularly mice, are frequently used to investigate the consequences of elevated this compound levels, which are often associated with Chronic Kidney Disease (CKD). nih.govnih.gov In one experimental setup, mice with normal kidney function were administered this compound for four weeks. nih.govnih.govresearchgate.net This administration led to the development of insulin (B600854) resistance, a key feature of metabolic dysfunction often seen in CKD patients. nih.govnih.gov The mice also exhibited a loss of fat mass and an abnormal accumulation of lipids in muscle and liver, further mimicking the metabolic disturbances associated with CKD. nih.govnih.govresearchgate.net

Another approach involves inducing CKD in mice through subtotal nephrectomy. nih.govnih.gov These mice subsequently develop insulin resistance and dyslipidemia (abnormal levels of lipids in the blood). nih.govnih.gov This model is valuable for studying how interventions that lower this compound levels, such as the use of prebiotics to reduce its intestinal production, can ameliorate these metabolic complications. nih.govnih.gov

Evaluation of Systemic Metabolic and Inflammatory Markers in Animal Studies

In animal studies, a range of systemic metabolic and inflammatory markers are evaluated to understand the impact of this compound. In mice treated with this compound, researchers have observed increased fasting plasma glucose and plasma cholesterol levels, indicating a disruption in glucose and lipid metabolism. medchemexpress.com Furthermore, these mice exhibit altered insulin signaling in skeletal muscle, specifically through the activation of the ERK1/2 pathway. nih.govnih.gov

This compound also demonstrates pro-inflammatory activity. medchemexpress.com Studies have shown that it can activate the JNK and p38 MAPK signaling pathways, which are involved in inflammatory responses. medchemexpress.com These findings from animal models highlight the multifaceted role of this compound in promoting metabolic dysfunction and inflammation.

Application in Compound Screening Libraries and High-Throughput Research

This compound is included in various compound screening libraries used for high-throughput screening (HTS). medchemexpress.com HTS allows for the rapid testing of large numbers of compounds to identify those with specific biological activities. The inclusion of this compound in these libraries facilitates research into its potential biological targets and pathways.

These libraries are diverse and can be focused on specific areas of research. Examples of libraries that may contain this compound include:

Bioactive Compound Libraries medchemexpress.com

Gut Microbial Metabolite Libraries medchemexpress.com

Metabolism/Protease Compound Libraries medchemexpress.com

Immunology/Inflammation Compound Libraries medchemexpress.com

Natural Product Libraries medchemexpress.com

The availability of this compound in these libraries enables researchers to efficiently screen for its effects in a wide range of biological assays, accelerating the discovery of its physiological roles and potential as a therapeutic target.

Integration into Gut Microbial Metabolite Libraries for Discovery

This compound, also known as p-cresyl sulfate, is a prominent gut microbiota-derived metabolite resulting from the bacterial fermentation of the aromatic amino acid tyrosine. biocrates.comnih.gov Its established role as a biomarker for gut health and various disease states has led to its inclusion as a standard component in specialized compound libraries designed for metabolomics research and discovery. medchemexpress.com

Commercial and research-grade gut microbial metabolite libraries often include this compound to facilitate the identification and quantification of this compound in biological samples. medchemexpress.comselleckchem.com These libraries serve as a crucial tool for high-throughput screening (HTS) and high-content screening (HCS), allowing researchers to investigate the complex interactions between the gut microbiome and host physiology. selleckchem.com By having a purified and standardized source of this compound, scientists can accurately calibrate analytical instruments, such as mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, for metabolomic profiling. selleckchem.com

The significance of this compound in these libraries stems from its demonstrated value as a sensitive biomarker for monitoring changes in the gut microbiota. For instance, studies have shown that urinary levels of p-cresol (B1678582) sulfate are a responsive indicator of the effectiveness of interventions like antibiotic treatments and fecal microbiota transplantation (FMT). biocrates.commdpi.comnih.gov Following FMT in patients with recurrent Clostridioides difficile infection, urinary p-cresol sulfate levels were observed to increase rapidly, indicating successful microbial recolonization and restoration of tyrosine metabolism. mdpi.comnih.gov

The integration of this compound into these libraries allows researchers to:

Develop and validate analytical methods for its detection.

Conduct in vitro experiments to understand its metabolic pathways. asm.org

Use it as a reference standard to quantify its concentration in complex biological matrices like plasma, urine, and fecal samples.

Explore its role as a signaling molecule in host-microbe interactions. nih.gov

Table 1: Role of this compound in Gut Microbial Metabolite Libraries

| Characteristic | Description | Research Context/Application | Reference(s) |

|---|---|---|---|

| Metabolite Origin | Product of tyrosine and phenylalanine fermentation by gut bacteria, including those from the Clostridium and Coriobacteriaceae genera. | Studying host-microbiome metabolic interactions; identifying bacterial species responsible for its production. | biocrates.comnih.govasm.org |

| Biomarker Utility | Serves as a sensitive urinary biomarker for gut dysbiosis, antibiotic efficacy, and fecal microbiota transplantation (FMT) success. | Monitoring therapeutic interventions aimed at modulating the gut microbiota. | biocrates.commdpi.comnih.gov |

| Library Function | Included as a high-purity standard in commercial gut microbial and mass spectrometry metabolite libraries. | Analytical standard for metabolite qualification and quantification (MS, NMR), functional cellular assays, and phenotypic screening. | medchemexpress.comselleckchem.commedchemexpress.com |

| Analytical Standard | Used to ensure the reliability and accuracy of analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). | Quantitative metabolomics to determine concentrations in biological fluids and tissues. |

Utility in Human Metabolite Library Screening for Bioactivity Profiling

Beyond its role in discovery metabolomics, this compound is a key component of human metabolite libraries used for bioactivity profiling. medchemexpress.commedchemexpress.com These libraries contain a collection of endogenous and microbially-derived human metabolites that are screened against various biological targets to identify potential functional roles and toxicities. As a well-documented uremic toxin, this compound is frequently studied for its pathological effects, particularly in the context of chronic kidney disease (CKD) and cardiovascular disease. nih.govasm.orgmetabolon.comnih.gov

Screening studies utilizing human metabolite libraries that include this compound have been instrumental in elucidating its pro-inflammatory and cytotoxic activities. medchemexpress.comoup.com For example, in vitro experiments on human proximal tubular epithelial cells have demonstrated that exposure to p-cresyl sulfate can induce apoptosis and promote the expression of pro-inflammatory chemokines. oup.com Such findings are critical for understanding the mechanisms by which this metabolite contributes to renal damage. medchemexpress.com

Bioactivity profiling has revealed that this compound can modulate various cellular signaling pathways. Research has shown it can activate the JNK and p38 MAPK signaling pathways, which are involved in cellular responses to stress, inflammation, and apoptosis. medchemexpress.commedchemexpress.com Furthermore, it has been observed to inhibit adipogenesis and increase lipolysis in adipocytes, and in higher concentrations, to inhibit cell proliferation. medchemexpress.commedchemexpress.com In laying hens, elevated levels of p-tolyl sulfate were associated with increased inflammation through the promotion of inflammatory gene expression. nih.gov These diverse biological activities underscore its importance in screening libraries aimed at identifying molecules that impact human health and disease.

Table 2: Examples of Bioactivity Profiling Findings for p-Tolyl Sulfate (p-Cresyl Sulfate)

| Biological System/Model | Experimental Finding | Implication/Significance | Reference(s) |

|---|---|---|---|

| Human Proximal Tubular Epithelial Cells (HK-2) | Increased apoptosis and expression of chemokines (MCP-1, CXCL16, RANTES). | Pro-inflammatory and cytotoxic effects contribute to the progression of chronic kidney disease. | oup.com |

| Various Cell Lines | Activation of JNK and p38 MAPK signaling pathways. | Elucidates the molecular mechanism for its pro-inflammatory and pro-apoptotic activity. | medchemexpress.commedchemexpress.com |

| 3T3-L1 Adipocytes | Inhibition of lipogenesis and increased lipolysis. | Potential role in metabolic dysfunction associated with uremia. | medchemexpress.com |

| Primary Osteoblastic Cells | Induction of osteoblast dysfunction and reactive oxygen species (ROS) production. | Contributes to bone disorders observed in chronic kidney disease. | medchemexpress.com |

| Laying Hens (in vivo) | Elevated plasma levels correlated with increased expression of inflammatory genes (e.g., IL-6). | Demonstrates pro-inflammatory activity in a non-mammalian model, suggesting a conserved biological effect. | nih.gov |

| Parkinson's Disease (PD) Patients | Increased levels found in PD patients, particularly those with REM sleep behavior disorder (RBD). | Suggests a potential role as a biomarker or contributor to neurodegenerative processes. | biorxiv.org |

Future Directions and Therapeutic Implications in Potassium P Tolyl Sulfate Research

Development of Therapeutic Interventions Targeting Potassium p-Tolyl Sulfate (B86663) Pathways

The detrimental effects of potassium p-tolyl sulfate, also known as p-cresyl sulfate (pCS), are largely attributed to its role in promoting oxidative stress and inflammation, particularly in the context of chronic kidney disease (CKD). nih.gov This has spurred the development of therapeutic strategies aimed at mitigating its toxic effects.

One promising approach involves targeting the molecular pathways activated by pCS. Research has shown that pCS can activate the JNK and p38 MAPK signaling pathways, which are involved in inflammatory responses. medchemexpress.commedchemexpress.com Therefore, inhibitors of these pathways could potentially counteract the pro-inflammatory effects of the toxin. For instance, α-Lipoic acid has demonstrated the ability to reduce caspase-3 activity, suggesting a pathway for mitigating renal toxicity.

Future therapeutic strategies may also focus on enhancing the removal of pCS from the body. Due to its high affinity for albumin, pCS is not efficiently cleared by conventional dialysis. oup.com This has led to investigations into alternative dialysis techniques and the development of drugs that can displace pCS from its albumin-binding sites, making it more available for removal.

Advanced Research on Gut Microbiome Modulation for this compound Mitigation

The gut microbiota is the primary source of p-cresol (B1678582), the precursor to this compound. biocrates.comnih.gov Therefore, modulating the composition and activity of the gut microbiome presents a significant opportunity to reduce the production of this harmful toxin.

Current research in this area is focused on the use of probiotics, prebiotics, and synbiotics. Probiotics, which are live beneficial bacteria, can help to restore a healthy gut microbial balance and reduce the abundance of p-cresol-producing bacteria. medrxiv.orgmdpi.comnih.gov For example, specific strains of Lactobacillus and Bifidobacterium have been shown to decrease fecal p-cresol levels. mdpi.com Prebiotics are non-digestible fibers that promote the growth of beneficial gut bacteria. medrxiv.orgnih.gov Ingestion of prebiotics like oligofructose-enriched inulin (B196767) has been shown to significantly reduce serum concentrations of p-cresyl sulfate. oup.commdpi.com Synbiotics, which are a combination of probiotics and prebiotics, have also demonstrated efficacy in reducing serum p-cresol levels in patients on hemodialysis. researchgate.netmdpi.com

Beyond these established approaches, future research may explore more targeted strategies. This could include the use of genetically engineered bacteria designed to specifically degrade p-cresol or the development of small molecules that inhibit the bacterial enzymes responsible for its production. frontiersin.org Fecal microbiota transplantation (FMT) is another potential, though more complex, intervention that could be used to completely reset the gut microbiome to a healthier state. nih.gov

| Intervention | Mechanism of Action | Key Research Findings | References |

|---|---|---|---|

| Probiotics | Restores microbial balance, competes with pathogenic bacteria. | Strains like Lactobacillus casei and Bifidobacterium breve have been shown to decrease fecal p-cresol. | mdpi.comnih.gov |

| Prebiotics | Stimulates the growth of beneficial bacteria. | Oligofructose-enriched inulin significantly reduced serum p-cresyl sulfate levels. | oup.commdpi.com |

| Synbiotics | Combines probiotics and prebiotics for a synergistic effect. | Reduced serum p-cresol levels in hemodialysis patients and improved bowel habits. | researchgate.netmdpi.com |

Novel Diagnostic Approaches Utilizing this compound as a Biomarker

Elevated levels of this compound have been consistently associated with the progression of chronic kidney disease and adverse cardiovascular events. plos.orgnih.govtandfonline.com This has positioned pCS as a promising biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

Current methods for quantifying pCS in biological samples, such as serum and urine, primarily rely on liquid chromatography-mass spectrometry (LC-MS). mdpi.commdpi.com These methods are highly sensitive and specific, allowing for accurate measurement of pCS concentrations. mdpi.commdpi.com Advances in high-resolution mass spectrometry (HRMS) are further enhancing the capabilities of these diagnostic tools, enabling the simultaneous identification of other uremic toxins and metabolites. mdpi.com

The clinical utility of pCS as a biomarker is being actively investigated. Studies have shown that serum pCS levels can predict mortality in hemodialysis patients and are associated with the severity of coronary artery disease. nih.govnih.gov Furthermore, urinary levels of pCS have shown promise as a biomarker for early-stage diabetic nephropathy. spandidos-publications.com

Future diagnostic approaches may involve the development of more rapid and cost-effective point-of-care tests for pCS. This would allow for more frequent monitoring of patients and facilitate timely adjustments to their treatment regimens. Additionally, the combination of pCS with other biomarkers could lead to the development of more robust diagnostic and prognostic models for a variety of diseases.

| Disease Context | Sample Type | Key Findings | References |

|---|---|---|---|

| Chronic Kidney Disease (CKD) | Serum | Elevated levels are associated with disease progression and mortality. | biocrates.comnih.gov |

| Cardiovascular Disease | Serum | Associated with an increased risk of cardiovascular events. | plos.orgnih.gov |

| Diabetic Nephropathy | Urine | Potential early diagnostic biomarker. | spandidos-publications.com |

| Multiple Sclerosis | Not Specified | Levels are elevated in patients with progressive multiple sclerosis. |

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

The integration of "omics" technologies, such as metabolomics, proteomics, and genomics, is set to revolutionize our understanding of the role of this compound in health and disease. researchgate.netfrontiersin.org These high-throughput approaches allow for a comprehensive analysis of the complex interactions between pCS, the gut microbiome, and the host.

Metabolomics, the study of small molecules or metabolites, has been instrumental in identifying and quantifying pCS in biological samples and has revealed its association with various disease states. spandidos-publications.complos.orgresearchgate.net Untargeted metabolomics approaches can help to uncover novel metabolic pathways affected by pCS and identify new biomarkers. plos.org

Proteomics, the study of proteins, can provide insights into the cellular mechanisms underlying pCS toxicity. By identifying proteins that are differentially expressed in the presence of pCS, researchers can pinpoint the specific signaling pathways and cellular processes that are disrupted. frontiersin.org For example, proteomic studies could help to elucidate the mechanisms by which pCS induces endothelial dysfunction and vascular calcification.

Genomics and metagenomics, the study of host and microbial genes, respectively, can help to identify the genetic factors that influence pCS production and susceptibility to its toxic effects. Metagenomic analysis of the gut microbiome can identify the specific bacterial species and genes responsible for p-cresol production, providing targets for future therapeutic interventions. nih.gov

The integration of these different omics datasets, often referred to as multi-omics, will provide a more holistic view of the role of this compound in disease pathogenesis. This systems-level approach will be crucial for the development of personalized medicine strategies that target the specific molecular and microbial factors contributing to pCS-related pathologies.

Q & A

Q. What are the established methods for synthesizing Potassium p-Tolyl Sulfate, and how can purity be validated?

this compound is synthesized via sulfonation of p-cresol followed by neutralization with potassium hydroxide. A typical procedure involves:

- Reacting p-cresol with concentrated sulfuric acid under controlled temperature (60–80°C) to form p-tolyl sulfonic acid.

- Neutralizing the product with potassium hydroxide to precipitate the potassium salt. Purity validation employs HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and FT-IR spectroscopy to confirm the sulfate ester bond (S=O stretching at ~1200–1250 cm⁻¹) .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇KO₄S | |

| Molecular Weight | 226.29 g/mol | |

| Solubility (Water) | ≥50 mg/mL | |

| Storage Conditions | +4°C, dry environment |

Q. Which analytical techniques are optimal for detecting this compound in environmental samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies trace levels in soil/water using a C18 column and negative ion mode (m/z 225.97 for [M⁻K]⁻).

- Random Forest (RF) Models : Feature importance metrics (MeanDecreaseAccuracy, MeanDecreaseGini) prioritize p-Tolyl Sulfate in metabolomic datasets, especially in pollution studies .

Advanced Research Questions

Q. How does this compound influence metabolic pathways in plants under environmental stress?

Experimental designs involve:

- Exposing Caragana tibetica to graded concentrations (0–100 ppm) of p-Tolyl Sulfate in hydroponic systems.

- Metabolomic profiling via GC-MS identifies upregulated stress metabolites (e.g., Hypoxanthine, Phaseol) and downregulated growth-related compounds.

- Multivariate analysis (PCA, PLS-DA) reveals dose-dependent oxidative stress responses, validated by ROS (reactive oxygen species) assays .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition (onset ~250°C in nitrogen atmosphere).

- pH Stability Studies : Incubate solutions at pH 2–12 (37°C, 24 hrs) and quantify degradation via UV-Vis spectroscopy (λ = 280 nm).

- Data interpretation aligns with Arrhenius kinetics to predict shelf-life .

Q. How does this compound interact with human renal cells in chronic kidney disease models?

- In vitro models : Treat human proximal tubule epithelial cells (HK-2 line) with p-Tolyl Sulfate (50–200 μM).

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and Western blot (Bax/Bcl-2 ratio) confirm renal toxicity.

- α-Lipoic Acid Co-Treatment : Reduces caspase-3 activity by 40%, suggesting therapeutic mitigation pathways .

Methodological Challenges and Data Contradictions

Q. How can researchers resolve discrepancies in solubility data across studies?

Discrepancies arise from solvent purity and temperature variations. Standardized protocols recommend:

- Using ultra-pure water (18 MΩ·cm resistivity) and controlled stirring (500 rpm, 25°C).

- Validating saturation points via gravimetric analysis (filtering undissolved solute, drying, and weighing) .

Q. What are the limitations of current detection methods for low-abundance p-Tolyl Sulfate in biological matrices?

- Matrix Effects : Co-eluting metabolites in urine/plasma suppress LC-MS signals. Mitigation requires solid-phase extraction (SPE) with Oasis HLB cartridges.

- Sensitivity Thresholds : Limits of quantification (LOQ) ≥0.1 ng/mL require derivatization (e.g., dansyl chloride) for enhanced MS ionization .

Research Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.